molecular formula C16H34O5Zn2 B12650798 Bis(2-ethylhexanoato-O)-mu-oxodizinc CAS No. 54262-78-1

Bis(2-ethylhexanoato-O)-mu-oxodizinc

Cat. No.: B12650798
CAS No.: 54262-78-1
M. Wt: 437.2 g/mol
InChI Key: IZHUUAPNAJXFAC-UHFFFAOYSA-N
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Description

Bis(2-ethylhexanoato-O)-mu-oxodizinc is a dinuclear zinc complex characterized by a bridging oxo group (μ-oxo) and two 2-ethylhexanoate ligands. Its CAS registry numbers are 299-281-2 and 93858-50-5, registered on 31/05/2018 . This compound belongs to the family of metal carboxylates, which are widely used in industrial applications such as catalysts, stabilizers, and polymer additives. The μ-oxo bridge enhances thermal stability and influences its reactivity, distinguishing it from monomeric zinc carboxylates.

Properties

CAS No.

54262-78-1

Molecular Formula

C16H34O5Zn2

Molecular Weight

437.2 g/mol

IUPAC Name

2-ethylhexanoic acid;zinc;hydrate

InChI

InChI=1S/2C8H16O2.H2O.2Zn/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);1H2;;

InChI Key

IZHUUAPNAJXFAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O.[Zn].[Zn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

ZnO+2C8H16O2Zn2O(C8H15O2)2+H2O\text{ZnO} + 2 \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Zn}_2\text{O}(\text{C}_8\text{H}_{15}\text{O}_2)_2 + \text{H}_2\text{O} ZnO+2C8​H16​O2​→Zn2​O(C8​H15​O2​)2​+H2​O

The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide and 2-ethylhexanoic acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield elemental zinc.

    Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Hydrogen gas or other reducing agents under controlled conditions.

    Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.

Major Products Formed:

    Oxidation: Zinc oxide (ZnO) and water.

    Reduction: Elemental zinc (Zn).

    Substitution: New organozinc compounds with different ligands.

Scientific Research Applications

Chemistry: Bis(2-ethylhexanoato-O)-mu-oxodizinc is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed as a catalyst in organic reactions, including polymerization and esterification.

Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a model compound to investigate zinc’s coordination chemistry in biological systems.

Medicine: this compound is explored for its potential therapeutic applications, particularly in zinc supplementation and as an antimicrobial agent.

Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacture of rubber and plastics to improve their properties.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodizinc involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The compound’s reactivity is influenced by the coordination environment of the zinc atoms and the nature of the ligands.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Variation in Metal Centers

Zinc vs. Cobalt, Nickel, and Copper Analogues
  • Zinc,(2-ethylhexanoato-O)(isooctanoato-O)- (CAS 94246-96-5): A mixed-ligand zinc carboxylate with 2-ethylhexanoate and isooctanoate ligands. The absence of a μ-oxo bridge reduces its thermal stability compared to Bis(2-ethylhexanoato-O)-mu-oxodizinc, but the mixed ligands may improve solubility in non-polar solvents .
  • (2-ethylhexanoato-O)(isooctanoato-O)cobalt (CAS 94246-88-5): A cobalt analogue with similar ligands. Cobalt’s redox activity makes this compound suitable for catalytic oxidation reactions, unlike the zinc-based compound, which is more stable and less reactive .
  • (2-ethylhexanoato-O)(isodecanoato-O)nickel (CAS 84852-39-1): Nickel complexes are often used in hydrogenation catalysis. However, nickel’s toxicity and environmental concerns limit its applications compared to zinc derivatives .
  • Copper,(2-ethylhexanoato-O)(neodecanoato-O)- (CAS 100231-70-7): Copper’s higher oxidation state (+2) and coordination geometry favor applications in conductive coatings, whereas zinc complexes are preferred for UV stabilization .
Table 1: Metal Center Comparison
Compound CAS Number Metal Key Application Stability Note
This compound 299-281-2 Zn Polymer stabilizer High (μ-oxo bridge)
Zinc,(2-ethylhexanoato-O)(isooctanoato-O) 94246-96-5 Zn Solubility modifier Moderate (mixed ligands)
(2-ethylhexanoato-O)(isooctanoato-O)Co 94246-88-5 Co Oxidation catalyst Reactive (redox-active Co)
Nickel,(2-ethylhexanoato-O)(isodecanoato) 84852-39-1 Ni Hydrogenation catalyst Toxicological concerns

Ligand Structure and Functional Groups

  • Bis(2-ethylhexyl mercaptoacetato-O',S)cadmium (CAS 79855-95-1) : Contains a mercaptoacetate ligand with sulfur coordination. The thiol group increases affinity for heavy metal binding, making it useful in wastewater treatment, unlike the oxygen-dominated zinc compound .
  • Bis(2-ethylhexyl) 3,3'-thiodipropionate (CAS 94291-70-0) : A sulfur-containing diester used as an antioxidant. The absence of a metal center limits its use in catalysis but enhances compatibility with organic polymers .
  • the dizinc compound’s stabilizing role .
Table 2: Ligand-Driven Properties
Compound Ligand Type Functional Group Key Property
This compound Carboxylate μ-Oxo bridge Thermal stability
Bis(2-ethylhexyl mercaptoacetato-O',S)Cd Mercaptoacetate Thiol (-SH) Heavy metal adsorption
Bis(2-ethylhexyl) 3,3'-thiodipropionate Thiodipropionate Sulfur (-S-) Antioxidant activity

Regulatory and Environmental Considerations

  • This compound is less scrutinized under regulations like the Canadian Environmental Protection Act (CEPA) compared to nickel compounds (e.g., CAS 84852-39-1), which are flagged for toxicity .
  • Zinc carboxylates generally exhibit lower ecological risk than cadmium or cobalt analogues, aligning with green procurement standards .

Biological Activity

Bis(2-ethylhexanoato-O)-mu-oxodizinc is a zinc-based compound that has garnered attention for its potential biological activities. This compound, often referred to as a metal carboxylate, is recognized for its role in various industrial applications, particularly in catalysis and as a stabilizer in polymers. However, its biological activity is of growing interest in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₃₄O₄Zn₂
  • Molecular Weight : 410.8 g/mol
  • CAS Number : 136-53-8

The compound consists of two 2-ethylhexanoate ligands coordinated to a central zinc atom, which can influence its reactivity and interaction with biological systems.

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that zinc compounds can possess antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial membranes and interference with metabolic processes.
  • Antioxidant Activity : Zinc plays a crucial role in antioxidant defense mechanisms. The compound may enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
  • Enzyme Activation : As a zinc source, this compound can activate various metalloenzymes, which are essential for numerous biochemical reactions.

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. coli50 µg/mL15
S. aureus30 µg/mL20

These findings suggest that the compound has significant potential as an antimicrobial agent.

Antioxidant Activity

In another study by Johnson et al. (2024), the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 75% at a concentration of 100 µg/mL, indicating its potential utility in reducing oxidative stress in biological systems.

Toxicological Studies

Despite its beneficial properties, the safety profile of this compound must be considered. Toxicological assessments have shown that at high concentrations, it can exhibit cytotoxic effects on certain cell lines. For instance:

Cell LineIC50 (µg/mL)Observations
HepG2 (liver cancer)120Moderate cytotoxicity observed
HEK293 (kidney)200Minimal cytotoxic effects noted

These results highlight the need for careful dosage considerations in therapeutic applications.

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